molecular formula C18H13N3O3S2 B2576332 N'-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide CAS No. 478079-54-8

N'-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide

Cat. No.: B2576332
CAS No.: 478079-54-8
M. Wt: 383.44
InChI Key: HETALHKHOFRYHD-UHFFFAOYSA-N
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Description

N’-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide is a complex organic compound with the molecular formula C18H13N3O3S2 and a molecular weight of 383.45 g/mol This compound is known for its unique structure, which combines a thienoquinoline core with a benzenesulfonyl group and a carbohydrazide moiety

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function . Further research is needed to elucidate the exact molecular targets and pathways involved in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide stands out due to its unique combination of a thienoquinoline core with a benzenesulfonyl group and a carbohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N'-(benzenesulfonyl)thieno[2,3-b]quinoline-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c22-17(20-21-26(23,24)14-7-2-1-3-8-14)16-11-13-10-12-6-4-5-9-15(12)19-18(13)25-16/h1-11,21H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETALHKHOFRYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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